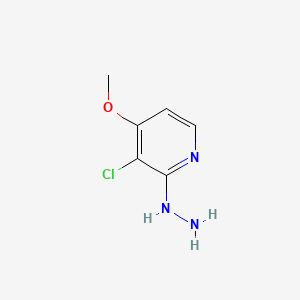
1-(4-Fluoro-2-nitrophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-2-nitrophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both fluorine and nitro groups on the phenyl ring of this compound imparts unique chemical properties, making it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of 1-(4-Fluoro-2-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-fluoro-2-nitroaniline with a guanylating agent. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The use of solvents like acetonitrile or dimethylformamide can enhance the reaction efficiency .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
1-(4-Fluoro-2-nitrophenyl)guanidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(4-Fluoro-2-nitrophenyl)guanidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The presence of the fluorine and nitro groups can enhance these interactions by providing additional binding sites and altering the electronic properties of the molecule .
Comparación Con Compuestos Similares
1-(4-Fluoro-2-nitrophenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(4-Chloro-2-nitrophenyl)guanidine: Similar in structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.
1-(4-Fluoro-2-aminophenyl)guanidine: The nitro group is replaced with an amino group, which significantly alters the compound’s chemical behavior and biological activity.
1-(4-Methyl-2-nitrophenyl)guanidine: The presence of a methyl group instead of fluorine affects the compound’s hydrophobicity and reactivity.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and binding affinity due to the presence of the fluorine and nitro groups.
Propiedades
Fórmula molecular |
C7H7FN4O2 |
|---|---|
Peso molecular |
198.15 g/mol |
Nombre IUPAC |
2-(4-fluoro-2-nitrophenyl)guanidine |
InChI |
InChI=1S/C7H7FN4O2/c8-4-1-2-5(11-7(9)10)6(3-4)12(13)14/h1-3H,(H4,9,10,11) |
Clave InChI |
VIXFJWRCGZDYHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)[N+](=O)[O-])N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-Amino-N-[(S)-3-[4-(benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-3,3-dimethylbutanamide](/img/structure/B13685388.png)
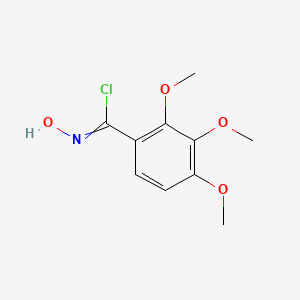
![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)
![7-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13685407.png)

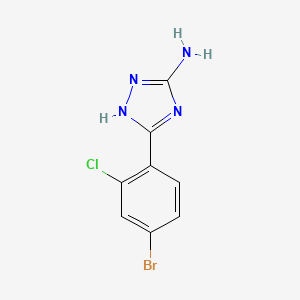
![8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13685436.png)
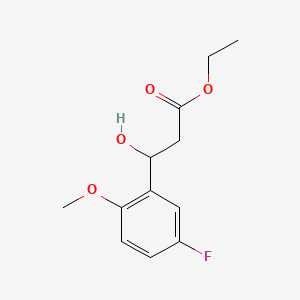
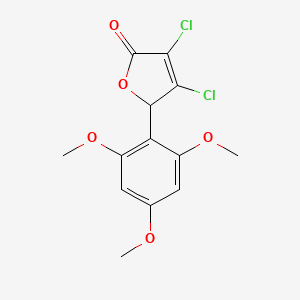



![Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13685459.png)
